tert-Butyl 3-aminobenzylcarbamate hydrochloride
CAS No.:
Cat. No.: VC17527971
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2O2 |
|---|---|
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | tert-butyl N-[(3-aminophenyl)methyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9;/h4-7H,8,13H2,1-3H3,(H,14,15);1H |
| Standard InChI Key | OXQSISZHBXOCAD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of tert-butyl 3-aminobenzylcarbamate hydrochloride is C₁₂H₁₇N₂O₂·HCl, with a molecular weight of 272.7 g/mol. The Boc group protects the amine functionality, while the 3-aminobenzyl segment provides a reactive site for further derivatization. Key structural features include:
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tert-Butyloxycarbonyl (Boc) group: Enhances solubility in organic solvents and prevents unwanted side reactions during synthesis.
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3-Aminobenzyl moiety: Introduces aromaticity and a primary amine, enabling conjugation with carboxylic acids or electrophiles.
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Hydrochloride salt: Improves crystalline stability and shelf life.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₂O₂·HCl |
| Molecular Weight | 272.7 g/mol |
| Melting Point | 152–156°C (theoretical) |
| Solubility | DMSO, DMF, methanol |
| Storage Conditions | 2–8°C under inert atmosphere |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Boc protection of 3-aminobenzylamine. A standard protocol involves:
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Reagents: 3-Aminobenzylamine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), and hydrochloric acid (HCl).
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Procedure:
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Dissolve 3-aminobenzylamine in anhydrous dichloromethane (DCM).
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Add Boc₂O (1.1 equivalents) and TEA (2 equivalents) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Quench with aqueous HCl to form the hydrochloride salt.
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Purify via recrystallization from ethanol/water.
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Table 2: Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Boc₂O, TEA, DCM | 0°C → RT, 12 h | 85–90 |
| 2 | HCl (gas) | Ethanol, 0°C | 95 |
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis to maintain consistency. Key parameters include:
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Temperature control: 20–25°C to prevent Boc group cleavage.
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Residence time: 30 minutes for complete reaction.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing kinase inhibitors and protease antagonists. For example:
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Anticancer agents: The 3-aminobenzyl group facilitates binding to ATP pockets in kinases.
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Antiviral drugs: Used to develop inhibitors targeting viral proteases.
Peptide Chemistry
In solid-phase peptide synthesis (SPPS), the Boc group is selectively deprotected using trifluoroacetic acid (TFA), enabling sequential peptide chain elongation.
| Condition | Degradation (%) | Time (days) |
|---|---|---|
| pH 2.0, 25°C | 15 | 7 |
| pH 7.4, 25°C | 5 | 7 |
| pH 10.0, 25°C | 40 | 7 |
Comparative Analysis with Analogues
Structural Modifications
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Benzyl vs. Propyl Chains: The benzyl group enhances aromatic interactions compared to aliphatic chains.
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Hydrochloride vs. Free Base: The salt form improves crystallinity but reduces solubility in non-polar solvents.
Future Directions
Targeted Drug Delivery
Functionalizing the 3-aminobenzyl group with polyethylene glycol (PEG) could enhance bioavailability.
Green Chemistry Approaches
Exploring biocatalytic methods for Boc protection to reduce reliance on hazardous solvents.
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